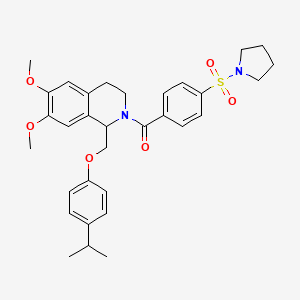![molecular formula C15H17ClN4O B11207695 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane CAS No. 1197727-01-7](/img/structure/B11207695.png)
1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,3-triazole ring, which is further connected to an azepane ring through a carbonyl linkage. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 4-chlorophenyl azide can react with propargyl alcohol to form the triazole ring.
Introduction of the carbonyl group: The triazole derivative can then be subjected to a formylation reaction to introduce the carbonyl group at the 4-position of the triazole ring.
Attachment of the azepane ring: Finally, the formylated triazole can be reacted with azepane under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but lacks the azepane ring.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carbonyl-azepane linkage.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-methanol: Features a hydroxymethyl group instead of the carbonyl-azepane linkage.
Uniqueness: 1-[1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is unique due to the presence of the azepane ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Properties
CAS No. |
1197727-01-7 |
|---|---|
Molecular Formula |
C15H17ClN4O |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-chlorophenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C15H17ClN4O/c16-12-5-7-13(8-6-12)20-11-14(17-18-20)15(21)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
InChI Key |
AKQHQRYZTMOCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


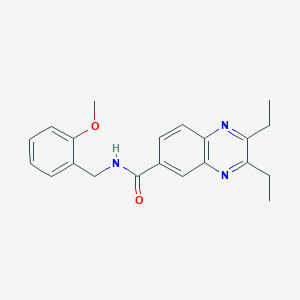
![N-(4-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11207620.png)
![N-(4-Ethylphenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11207624.png)
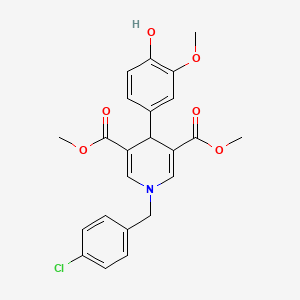

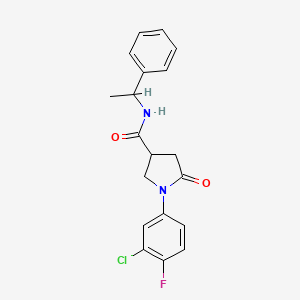
methanone](/img/structure/B11207659.png)
![4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207663.png)
![N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11207673.png)
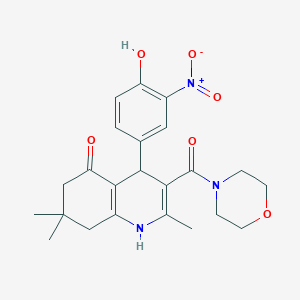
![5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207687.png)
![3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile](/img/structure/B11207698.png)
![N-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207704.png)
